Spectroscopic Characterization of N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine: A Predictive Technical Guide
Spectroscopic Characterization of N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine: A Predictive Technical Guide
Introduction
N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine is a novel small molecule with potential applications in drug discovery and development. Its chemical structure, featuring a substituted bromopyridine core linked to a lipophilic N-methylcyclopropylamine moiety, suggests that it may interact with a variety of biological targets. As with any new chemical entity destined for pharmaceutical research, a thorough structural characterization is paramount. This guide provides a detailed, predictive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data is not yet publicly available, this document serves as a robust predictive framework for researchers, based on established spectroscopic principles and data from analogous structures.
Context: A Plausible Synthetic Route
A likely and efficient method for the synthesis of N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine is through reductive amination.[1][2] This well-established reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1]
In this case, the reaction would proceed between 5-bromo-3-pyridinecarboxaldehyde and N-methylcyclopropanamine, utilizing a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1]
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Understanding the synthesis is crucial as it informs potential impurities that may be observed in the analytical spectra, such as unreacted starting materials or by-products of the reduction process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Based on the structure of N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-2 (Py) | ~8.55 | d | ~1.5 | 1H | Deshielded by adjacent nitrogen and bromine.[3] |
| H-6 (Py) | ~8.50 | d | ~2.0 | 1H | Deshielded by adjacent nitrogen.[3] |
| H-4 (Py) | ~7.80 | t | ~2.0 | 1H | Aromatic proton on the pyridine ring.[3] |
| -CH₂- | ~3.60 | s | - | 2H | Methylene protons adjacent to the pyridine ring and the nitrogen atom. |
| N-CH₃ | ~2.40 | s | - | 3H | Methyl group attached to the nitrogen atom. |
| -CH- (cyclopropyl) | ~1.00 | m | - | 1H | Methine proton of the cyclopropyl group. |
| -CH₂- (cyclopropyl) | ~0.50 | m | - | 4H | Methylene protons of the cyclopropyl group. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-5 (Py) | ~121.0 | Carbon bearing the bromine atom.[4][5] |
| C-2 (Py) | ~151.0 | Carbon adjacent to the nitrogen in the pyridine ring.[4][6] |
| C-6 (Py) | ~148.5 | Carbon adjacent to the nitrogen in the pyridine ring.[4][6] |
| C-4 (Py) | ~137.0 | Aromatic carbon in the pyridine ring.[4][6] |
| C-3 (Py) | ~135.0 | Carbon of the pyridine ring attached to the methylene group.[4] |
| -CH₂- | ~60.0 | Methylene carbon. |
| N-CH₃ | ~42.0 | Methyl carbon attached to nitrogen. |
| -CH- (cyclopropyl) | ~35.0 | Methine carbon of the cyclopropyl group. |
| -CH₂- (cyclopropyl) | ~10.0 | Methylene carbons of the cyclopropyl group. |
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Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[7][8][9]
-
¹H NMR Spectroscopy : Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.
-
¹³C NMR Spectroscopy : Acquire the ¹³C NMR spectrum on the same instrument, typically with proton decoupling.
-
2D NMR Spectroscopy : For unambiguous assignment of all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and aspects of its structure.
Predicted Mass Spectrum (Electrospray Ionization, ESI+)
In positive ion ESI-MS, the compound is expected to be observed as the protonated molecule, [M+H]⁺.
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 255.05/257.05 | Molecular ion peak with the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[10][11] |
Predicted Fragmentation Pattern (Tandem MS, MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural information. The most likely fragmentation pathway for this molecule is benzylic cleavage, a common fragmentation for N-benzylamines.[12][13][14][15]
| Fragment Ion m/z | Proposed Structure/Formula | Neutral Loss |
| 170.96/172.96 | [C₅H₃BrN-CH₂]⁺ | N-methylcyclopropanamine |
| 84.08 | [C₅H₁₀N]⁺ (N-methylcyclopropyliminium ion) | 5-bromopyridine radical |
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// Nodes parent [label="[M+H]+ \n m/z 255/257", shape="Mdiamond", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="Benzylic Cleavage", shape="plaintext"]; frag2 [label="[C5H3BrN-CH2]+ \n m/z 171/173", style=filled, fillcolor="#F1F3F4"]; frag3 [label="[N-methylcyclopropyliminium]+ \n m/z 84", style=filled, fillcolor="#F1F3F4"];
// Edges parent -> frag1 [arrowhead="none"]; frag1 -> frag2 [label="- N-methylcyclopropanamine"]; frag1 -> frag3 [label="- Bromopyridinylmethyl radical"]; } *end
Experimental Protocol for Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization : Infuse the sample solution into the electrospray ionization (ESI) source of a mass spectrometer. Operate in positive ion mode.
-
Full Scan MS : Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS) : Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3100-3000 | Aromatic C-H | Stretch |
| 2980-2850 | Aliphatic C-H (CH₃, CH₂) | Stretch |
| ~3050 | Cyclopropyl C-H | Stretch |
| 1600-1580, 1500-1400 | C=C and C=N (Pyridine ring) | Stretch[16][17][18][19] |
| 1470-1430 | Aliphatic C-H | Bend |
| 1250-1020 | C-N | Stretch |
| 1050-1000 | C-Br | Stretch |
| ~800 | C-H out-of-plane bend (aromatic) | Bend[17] |
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// Edges sample_placement -> data_acq; data_acq -> analysis; analysis -> structural_info; } *end
Experimental Protocol for IR Spectroscopy
-
Instrument : Use a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application : Place a small amount of the neat compound (if liquid or a waxy solid) or a finely ground powder (if solid) directly onto the ATR crystal.
-
Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to the sample measurement.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine. The predicted ¹H and ¹³C NMR, MS, and IR data presented herein are based on sound chemical principles and comparisons with structurally related molecules. This information will be invaluable for researchers in the initial identification and characterization of this compound, and for quality control during its synthesis and subsequent use in drug discovery and development pipelines. The provided protocols offer a standardized approach to obtaining high-quality experimental data, which can then be compared to these predictions for a full and unambiguous structural elucidation.
References
-
ChemBK. (2024, April 9). N-Methyl-cyclopropanamine HCl. [Link]
- Jones, R. A., & Rao, R. P. (n.d.). Infrared absorption of some 3,4-disubstituted pyridines and pyridine 1-oxides. Australian Journal of Chemistry.
- Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195–1204.
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 17(4), 88-91.
-
Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-204. [Link]
- Mohan, S., & Murugan, R. (1997). Infrared spectral studies of some substituted pyridines. Asian Journal of Physics, 9(2), 287-292.
-
AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. [Link]
- Kumar, A., et al. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. RSC Medicinal Chemistry, 12(1), 108-117.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–707.
-
University of Colorado Boulder. (n.d.). Infrared Tables. [Link]
-
NIST. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. [Link]
-
American Chemical Society. (n.d.). Infrared absorption transition frequencies of pyridine as a function of normalized solvent polarity (ET). [Link]
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-707.
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
- Ramirez, A., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 58(12), 1158-1167.
-
ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. [Link]
- Durig, J. R., & Li, Y. S. (1975). Vibrational spectra and conformations of cyclopropylamine. The Journal of Physical Chemistry, 79(22), 2353–2360.
-
National Institutes of Health. (n.d.). Cyclopropylamine. PubChem. [Link]
-
ResearchGate. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]
-
NIST. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
National Science Foundation. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Boston University. (2011, July 14). Reductive Amination Reaction. [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
-
Michigan State University. (n.d.). Mass Spectrometry - Fragmentation. [Link]
-
Reddit. (2026, February 12). Reductive amination with amines. [Link]
-
Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
- Gouteux, B., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 624-633.
Sources
- 1. DSpace [open.bu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.washington.edu [chem.washington.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Pyridine, 3-bromo- [webbook.nist.gov]
- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchwith.stevens.edu [researchwith.stevens.edu]
- 13. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Infrared Spectral-Structural Correlations of Some Substituted Pyridines [opg.optica.org]
- 18. asianpubs.org [asianpubs.org]
- 19. acs.org [acs.org]
